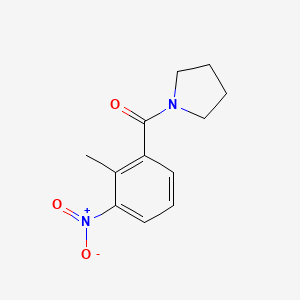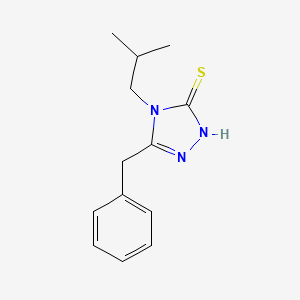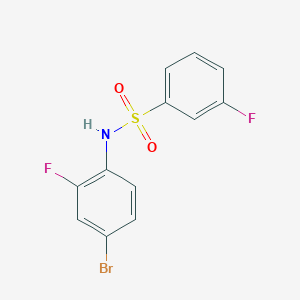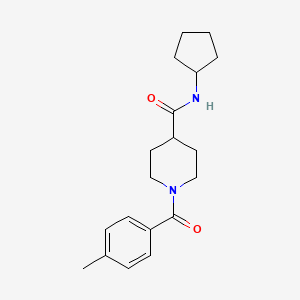
dimethyl 5-(cinnamoylamino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(cinnamoylamino)isophthalate, also known as DMCIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has a cinnamoylamino group attached to it.
Applications De Recherche Scientifique
Dimethyl 5-(cinnamoylamino)isophthalate has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, dimethyl 5-(cinnamoylamino)isophthalate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In chemical biology, dimethyl 5-(cinnamoylamino)isophthalate has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
In medicinal chemistry, dimethyl 5-(cinnamoylamino)isophthalate has been studied for its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to have potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of dimethyl 5-(cinnamoylamino)isophthalate is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of oxidative stress and inflammation pathways. dimethyl 5-(cinnamoylamino)isophthalate has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
dimethyl 5-(cinnamoylamino)isophthalate has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has also been shown to have potential as an inhibitor of enzymes involved in the progression of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of dimethyl 5-(cinnamoylamino)isophthalate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 5-(cinnamoylamino)isophthalate in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one limitation of using dimethyl 5-(cinnamoylamino)isophthalate is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of dimethyl 5-(cinnamoylamino)isophthalate. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of dimethyl 5-(cinnamoylamino)isophthalate as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of dimethyl 5-(cinnamoylamino)isophthalate.
Méthodes De Synthèse
The synthesis of dimethyl 5-(cinnamoylamino)isophthalate involves the reaction of isophthalic acid with cinnamoyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of a cinnamoylamino group attached to the isophthalic acid molecule. The resulting compound is then treated with dimethyl sulfate to obtain dimethyl 5-(cinnamoylamino)isophthalate.
Propriétés
IUPAC Name |
dimethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-18(22)14-10-15(19(23)25-2)12-16(11-14)20-17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVFCNMBZBSFO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)



![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)

![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)

![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
